Z-DEVD-FMK

Vue d'ensemble

Description

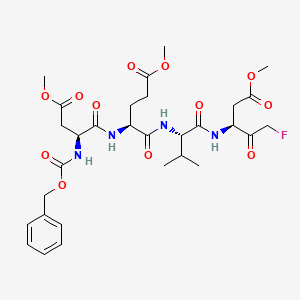

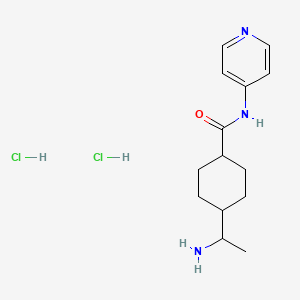

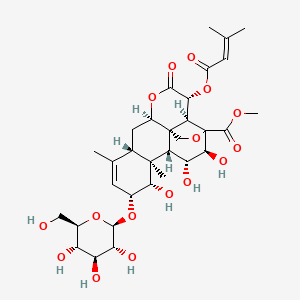

N-benzyloxycarbonyl-Asp (OMe)-Glu (OMe)-Val-Asp (OMe)-fluorométhylcétone, communément appelé Z-DEVD-FMK, est un inhibiteur puissant, perméable aux cellules et irréversible de la caspase-3. La caspase-3 est une enzyme cruciale impliquée dans la phase d'exécution de l'apoptose cellulaire. This compound est également connu pour inhiber d'autres caspases telles que la caspase-6, la caspase-7, la caspase-8 et la caspase-10 .

Applications De Recherche Scientifique

Z-DEVD-FMK is widely used in scientific research due to its ability to inhibit caspase-3 and other caspases. It is used in studies related to apoptosis, neuroprotection, and cancer research. In neuroprotection, this compound-loaded nanospheres have been shown to cross the blood-brain barrier and provide protection against ischemic brain injury . In cancer research, this compound is used to study the role of caspases in tumor cell apoptosis .

Mécanisme D'action

Target of Action

Z-DEVD-FMK is a synthetic peptide that primarily targets Caspase-3 , a crucial enzyme involved in the execution phase of cell apoptosis . It is also known to inhibit other caspases such as Caspase-6, Caspase-7, Caspase-8, and Caspase-10 .

Mode of Action

This compound acts as an irreversible inhibitor of its target caspases. It binds to these enzymes and inhibits their activity, thereby preventing the downstream events of apoptosis . Once inside the cell, endogenous esterase activity hydrolyzes the methyl groups of this compound to form the biologically active form .

Biochemical Pathways

The inhibition of caspases by this compound affects the apoptosis pathway. Apoptosis, or programmed cell death, is a crucial process in cellular homeostasis and development. By inhibiting caspase-3 and other related caspases, this compound can prevent the progression of apoptosis, thereby influencing cell survival .

Pharmacokinetics

This means it can cross cell membranes to reach its intracellular targets. It is also soluble in DMSO .

Result of Action

The primary result of this compound’s action is the inhibition of apoptosis. By blocking the activity of caspase-3 and other caspases, this compound can prevent cell death and promote cell survival . For instance, it has been shown to reduce neuronal cell death induced by certain toxins .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s ability to inhibit caspases and prevent apoptosis can be affected by the presence of other molecules, the state of the cell, and the specific conditions of the cellular environment . .

Orientations Futures

Z-DEVD-FMK has potential therapeutic applications. It has been used in the study of rheumatoid arthritis, with results suggesting that targeting GSDME could be a potential treatment method for rheumatoid arthritis . It has also been used in the study of cancer, with results suggesting that it could be used in the treatment of various types of cancer .

Analyse Biochimique

Biochemical Properties

Z-DEVD-FMK specifically inhibits caspase-3, but it also has inhibitory effects on other caspases such as caspase-6, caspase-7, caspase-8, and caspase-10 . The inhibition of these caspases by this compound can prevent the cleavage and activation of proteins that are crucial for apoptosis and other forms of cell death .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It can inhibit apoptosis in many different cell types, thereby promoting cell survival . For example, this compound can reduce ceramide-induced apoptosis in cardiomyocytes and increase the cell survival rate to 81% . It can also significantly reduce the apoptosis of proximal tubular epithelial cells in diabetic nephropathy .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of caspase-3 and other caspases. This inhibition prevents the cleavage of specific substrates, including the executioner of pyroptosis, gasdermin E . By preventing the activation of these substrates, this compound can inhibit apoptosis and other forms of cell death .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to reduce the apoptosis of cells exposed to harmful stimuli over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, it has been shown to significantly reduce mortality and alleviate disease symptoms in mice challenged with lipopolysaccharide (LPS) when administered at certain dosages . The specific effects of this compound can depend on the dosage and the specific animal model used .

Metabolic Pathways

This compound is involved in the regulation of apoptosis and other forms of cell death, which are complex metabolic pathways that involve numerous enzymes and cofactors .

Transport and Distribution

This compound is cell-permeable, which allows it to be transported across the cell membrane and distributed within cells .

Subcellular Localization

Given its role as an inhibitor of caspases, it is likely that it localizes to the cytoplasm where these enzymes are typically found .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Z-DEVD-FMK implique l'assemblage progressif de la chaîne peptidique, suivi de l'introduction du groupe fluorométhylcétone. Le processus commence généralement par la protection des acides aminés à l'aide de groupes benzyloxycarbonyl (Z). Les acides aminés protégés sont ensuite couplés séquentiellement à l'aide de réactifs de couplage peptidique standard tels que la dicyclohexylcarbodiimide (DCC) et l'hydroxybenzotriazole (HOBt). Après l'assemblage de la chaîne peptidique, le groupe fluorométhylcétone est introduit par réaction avec des dérivés de la fluorométhylcétone .

Méthodes de production industrielle : La production industrielle de this compound implique des techniques de synthèse peptidique à grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, employant souvent des synthétiseurs peptidiques automatisés. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour assurer l'élimination de toute impureté .

Analyse Des Réactions Chimiques

Types de réactions : Z-DEVD-FMK subit principalement des réactions d'hydrolyse au sein de la cellule. L'activité estérasique endogène hydrolyse les groupes méthyles pour former la forme biologiquement active du composé .

Réactifs et conditions courants : L'hydrolyse de this compound est facilitée par la présence d'estérases au sein de la cellule. Les conditions de réaction sont généralement physiologiques, se produisant à la température corporelle et à un pH neutre .

Principaux produits formés : Le principal produit formé par l'hydrolyse de this compound est la forme active de l'inhibiteur, qui peut inhiber efficacement la caspase-3 et d'autres caspases apparentées .

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber la caspase-3 et d'autres caspases. Il est utilisé dans des études liées à l'apoptose, à la neuroprotection et à la recherche sur le cancer. En neuroprotection, il a été démontré que les nanosphères chargées de this compound traversent la barrière hémato-encéphalique et offrent une protection contre les lésions cérébrales ischémiques . En recherche sur le cancer, this compound est utilisé pour étudier le rôle des caspases dans l'apoptose des cellules tumorales .

Mécanisme d'action

This compound exerce ses effets en se liant de manière irréversible au site actif de la caspase-3 et d'autres caspases apparentées. Le groupe fluorométhylcétone forme une liaison covalente avec le résidu cystéine du site actif de l'enzyme, inhibant ainsi son activité. Cette inhibition empêche le clivage des substrats en aval impliqués dans la phase d'exécution de l'apoptose .

Comparaison Avec Des Composés Similaires

Composés similaires :

- N-benzyloxycarbonyl-Val-Ala-Asp (OMe)-fluorométhylcétone (Z-VAD-FMK)

- Boc-aspartyl (OMe)-fluorométhylcétone (BocD-FMK)

- N-benzyloxycarbonyl-Val-Asp (OMe)-Val-Ala-Asp (OMe)-fluorométhylcétone (Z-VDVAD-FMK)

Unicité : Z-DEVD-FMK est unique par sa spécificité pour la caspase-3, ce qui en fait un outil précieux pour étudier le rôle de la caspase-3 dans l'apoptose. Contrairement à d'autres inhibiteurs de la caspase, il a été démontré que this compound traverse efficacement la barrière hémato-encéphalique lorsqu'il est administré à l'aide de systèmes nanovecteurs, offrant une neuroprotection dans des modèles de lésions cérébrales ischémiques .

Propriétés

IUPAC Name |

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41FN4O12/c1-17(2)26(29(42)33-20(22(36)15-31)13-24(38)45-4)35-27(40)19(11-12-23(37)44-3)32-28(41)21(14-25(39)46-5)34-30(43)47-16-18-9-7-6-8-10-18/h6-10,17,19-21,26H,11-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,43)(H,35,40)/t19-,20-,21-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJVAVGBSGRRKN-JYEBCORGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41FN4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879990 | |

| Record name | Z-DEVD-fluoromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210344-95-9 | |

| Record name | Z-DEVD-fluoromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Z-DEVD-FMK acts as a substrate analogue and binds irreversibly to the active site of caspase-3, preventing the enzyme from cleaving its natural substrates. [] This inhibition halts the apoptotic cascade, leading to reduced DNA fragmentation, preservation of cellular morphology, and potentially improved cell survival. [, , , ]

A: While this compound exhibits high selectivity for caspase-3, research suggests it can inhibit other caspases, albeit with lower potency. For instance, this compound can inhibit caspase-7, another executioner caspase, and at higher concentrations, it may also affect caspase-1 activity. [, ]

A: Studies using this compound in traumatic brain injury models have demonstrated neuroprotective effects, attributed to reduced neuronal apoptosis and a decrease in brain edema. [, , ]

A: Research shows that this compound can influence the expression of other apoptosis-related proteins. For example, in a spinal cord injury model, this compound treatment downregulated the expression of pro-apoptotic proteins like PARP-1 and AIF, while upregulating the anti-apoptotic protein Bcl-2. []

ANone: The molecular formula of this compound is C24H30FNO9 and its molecular weight is 495.5 g/mol.

ANone: The provided research does not delve into specific material compatibility beyond mentioning its use in standard cell culture media and solutions for in vivo injections. Further research is needed to comprehensively assess its compatibility with a wider range of materials.

ANone: The research primarily focuses on the biological effects of this compound and does not provide detailed information regarding its stability under various storage conditions. It is generally recommended to store the compound according to the manufacturer's instructions.

ANone: this compound is not known to have catalytic properties. It functions as an inhibitor by binding to the active site of caspase-3, thereby blocking its enzymatic activity.

ANone: While the provided articles primarily focus on experimental approaches, computational studies, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions between this compound and caspase-3. These techniques can help to understand the structural basis of the inhibitor's selectivity and potency.

A: The DEVD peptide sequence in this compound is crucial for its interaction with caspase-3. Modifications to this sequence can significantly impact its activity and selectivity. For instance, replacing Asp with other amino acids can diminish its inhibitory potency. [] Additionally, the fluoromethyl ketone (FMK) group is essential for irreversible binding to the caspase active site.

ANone: The research primarily focuses on the biological effects of this compound, with limited information regarding its ADME properties. Further investigations are needed to fully characterize its absorption, distribution, metabolism, and excretion profile in vivo.

A: The research demonstrates the use of various cell lines, including Jurkat T cells, HEK293 cells, and rat neuronal cells, to investigate the effects of this compound on apoptosis induced by different stimuli. [, , , ]

A: Yes, this compound has demonstrated promising neuroprotective effects in preclinical models of traumatic brain injury, spinal cord injury, and stroke. [, , , , ] It has also shown beneficial effects in models of diabetic kidney disease by reducing albuminuria and renal fibrosis. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)

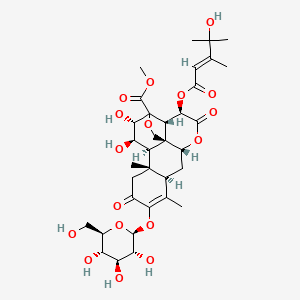

![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682349.png)

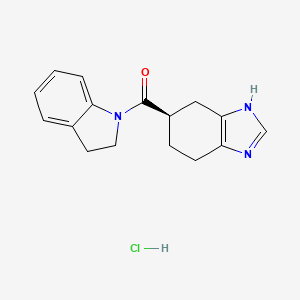

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-4-fluoro-N-methylbenzamide](/img/structure/B1682357.png)